

An In-depth Technical Guide on the Structure and Chemical Properties of Lysidine

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Compound of Interest

Compound Name: Lysidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modified nucleoside **lysidine**, focusing on its chemical structure, properties, and biological significance. The information is tailored for professionals in research, science, and drug development who are interested in the fields of molecular biology, biochemistry, and antibiotic development.

Chemical Structure and Identification

Lysidine (k^2C), a modified cytidine nucleoside, plays a crucial role in ensuring the fidelity of protein synthesis in bacteria.^{[1][2]} It is found at the wobble position (position 34) of the anticodon of tRNA^{Ala}, where it is essential for the correct decoding of the AUA codon as isoleucine.^{[1][2]}

The chemical structure of **lysidine** is characterized by the attachment of a lysine amino acid to the C2 position of the cytidine base.^[3] This modification fundamentally alters the base-pairing properties of the original cytidine.

Identifier	Value
IUPAC Name	2-Amino-6-[4-amino-1-(3,4-dihydroxy-5-hydroxymethyloxolan-2-yl)-1H-pyrimidin-2-ylideneamino]hexanoic acid
Other Names	2-lysyl-cytidine, k ² C, 4-Amino-2-(N(6)-lysino)-1-ribofuranosylpyrimidine
CAS Number	144796-96-3
Molecular Formula	C ₁₅ H ₂₅ N ₅ O ₆
SMILES	OC[C@H]1O--INVALID-LINK-- C(O)=O">C@@H--INVALID-LINK--[C@@H]1O

Chemical Properties

The unique chemical properties of **lysidine** are central to its biological function. The presence of the lysine moiety introduces a positive charge and alters the hydrogen bonding capabilities of the nucleobase.

Property	Value/Description
Molar Mass	371.39 g/mol [4]
pKa	<p>Specific pKa values for lysidine are not readily available in the literature. However, the molecule contains multiple ionizable groups: the α-amino group and carboxyl group of the lysine moiety, and the amino group on the pyrimidine ring. The pKa of the ϵ-amino group of a lysine residue in a peptide is typically around 10.5. The pKa values of the amino and carboxyl groups of free lysine are approximately 9.0 and 2.2, respectively. The pKa of the N3 of cytidine is around 4.2. The overall charge and protonation state of lysidine will be pH-dependent.</p>
Solubility	<p>Lysidine is highly soluble in water due to its polar nature, arising from the ribose sugar, the amino and carboxyl groups of the lysine moiety, and the pyrimidine ring.[3] Quantitative solubility data is not readily available. It is expected to have limited solubility in nonpolar organic solvents.</p>
Stability	<p>Lysidine is generally stable under physiological conditions. However, it may be susceptible to degradation at extreme pH values or high temperatures.[3] One study noted that the nucleoside is stable at pH 1 and 12.[5]</p>
Reactivity	<p>The primary reactivity of lysidine in a biological context is its formation via an enzymatic reaction catalyzed by tRNA^{Ala}-lysine synthetase (TilS). The lysine moiety provides reactive sites, including the α-amino and carboxyl groups, which can participate in chemical reactions.</p>

Biological Role and Significance

The modification of cytidine to **lysidine** is a critical step in bacterial protein synthesis. It serves two primary functions:

- **Codon Recognition:** **Lysidine** at the wobble position of the tRNA^{Ala} anticodon enables the recognition of the AUA codon for isoleucine. The unmodified tRNA with a CAU anticodon would recognize the AUG codon for methionine. This modification thus prevents the misincorporation of methionine at isoleucine codons.^{[1][2]}
- **Aminoacylation Specificity:** The presence of **lysidine** is a key identity element for the correct aminoacylation of tRNA^{Ala} by isoleucyl-tRNA synthetase (IleRS). The unmodified tRNA is a substrate for methionyl-tRNA synthetase (MetRS).^[3]

The enzyme responsible for this modification, tRNA^{Ala}-**lysidine** synthetase (TilS), is essential for bacterial viability, making it a potential target for the development of novel antibiotics.^[6]

Experimental Protocols

Enzymatic Synthesis of Lysidine (In Vitro Lysidinylation Assay)

This protocol describes a general method for the in vitro synthesis of **lysidine** on a tRNA^{Ala} transcript using purified TilS enzyme.

Materials:

- Purified recombinant tRNA^{Ala}-**lysidine** synthetase (TilS)
- In vitro transcribed tRNA^{Ala}
- ATP (Adenosine triphosphate)
- L-lysine
- Reaction Buffer: 100 mM Tris-HCl (pH 7.8-9.0), 10 mM MgCl₂, 10 mM KCl, 10 mM DTT
- [¹⁴C]-L-lysine (for radiolabeling and detection)

- Equipment for incubation, ethanol precipitation, and scintillation counting or HPLC analysis.

Procedure:

- tRNA Annealing: Anneal the tRNA^{Ala} transcript by heating to 80°C for 5 minutes, followed by the addition of MgCl₂ to a final concentration of 10 mM and slow cooling to room temperature.
- Reaction Setup: Prepare the reaction mixture in the reaction buffer. The final concentrations of the components can be optimized but a representative reaction could contain:
 - 2 mM ATP
 - 10 μM tRNA^{Ala} transcript
 - 250-4000 μM L-lysine (including a tracer amount of [¹⁴C]-L-lysine)
 - 0.1-1 μM TlS enzyme
- Incubation: Incubate the reaction mixture at a temperature optimal for the specific TlS enzyme (e.g., 37°C for E. coli TlS or 60°C for thermophilic organisms). The incubation time can range from 10 minutes to several hours, depending on the enzyme concentration and desired yield.
- Reaction Quenching and tRNA Precipitation: Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA). Precipitate the tRNA by adding ethanol and centrifuging.
- Analysis: The incorporation of [¹⁴C]-L-lysine into the tRNA can be quantified by scintillation counting of the precipitated tRNA. Alternatively, the modified tRNA can be digested into nucleosides and analyzed by HPLC to detect the formation of **lysidine**.

Chemical Synthesis of Lysidine

A chemical synthesis route for **lysidine** starting from cytidine has been described. This process involves multiple steps and requires expertise in organic synthesis. A summary of a published method is provided below.

Key Steps:

- **Protection of Ribose Hydroxyls:** The hydroxyl groups of the ribose moiety of cytidine are protected, for example, as acetonide or silyl ethers.
- **Activation of the C2 Carbonyl:** The C2 carbonyl group of the protected cytidine is activated for nucleophilic attack. This can be achieved by converting it to a more reactive species.
- **Nucleophilic Addition of Protected Lysine:** A protected lysine derivative, where the α -amino and carboxyl groups are protected, is reacted with the activated cytidine derivative.
- **Deprotection:** All protecting groups on the ribose, lysine, and pyrimidine base are removed to yield **lysidine**.
- **Purification:** The final product is purified using chromatographic techniques such as HPLC.

For a detailed protocol, refer to the primary literature on the chemical synthesis of **lysidine** and its analogs.

Analysis of Lysidine by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the detection and quantification of modified nucleosides, including **lysidine**.

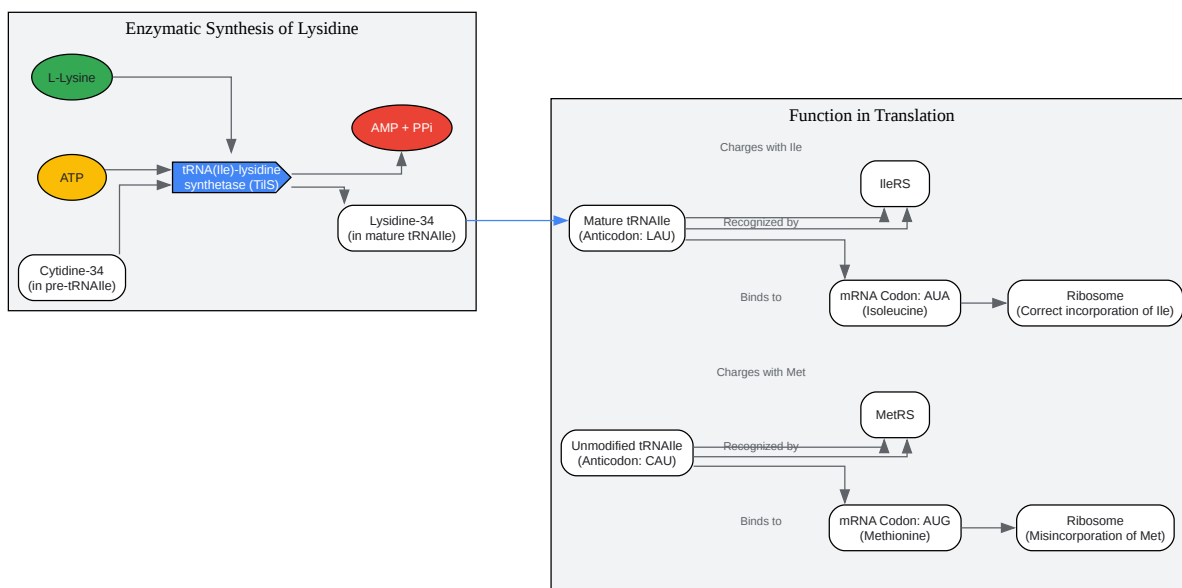
General Protocol:

- **Sample Preparation:**
 - **From tRNA:** Isolate and purify the tRNA containing **lysidine**. Digest the tRNA to its constituent nucleosides using enzymes such as nuclease P1 and bacterial alkaline phosphatase.
 - **From Synthesis Reaction:** Directly analyze the reaction mixture after appropriate dilution and filtration.
- **HPLC System:** A standard HPLC system with a UV detector is used.

- Column: A reverse-phase C18 column is typically employed for the separation of nucleosides.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The exact gradient will need to be optimized for the specific separation.
- Detection: **Lysidine** can be detected by its UV absorbance, typically monitored at around 260 nm.
- Quantification: The amount of **lysidine** can be quantified by comparing the peak area to that of a known standard.

Visualizations

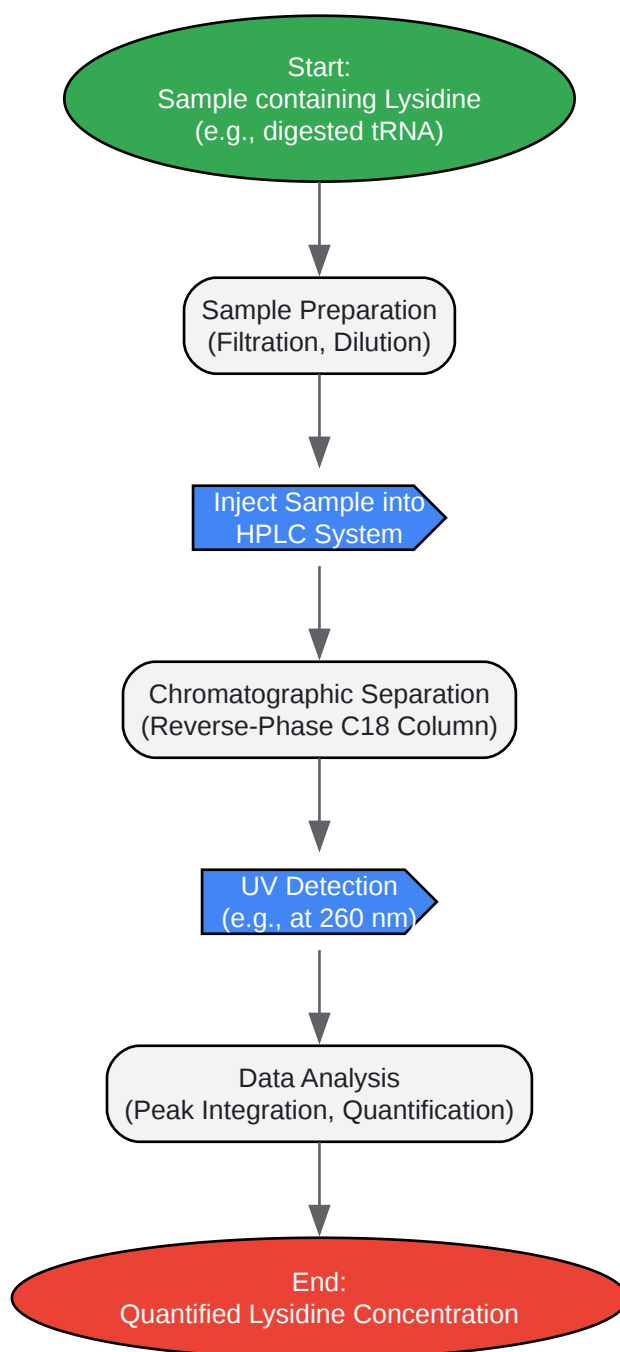
Enzymatic Synthesis of Lysidine and its Role in Translation



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Caption: Enzymatic synthesis of **lysidine** by TilS and its crucial role in shifting tRNA identity for accurate translation.

General Workflow for HPLC Analysis of Lysidine



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Caption: A generalized workflow for the analysis and quantification of **lysidine** using High-Performance Liquid Chromatography.

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